molecular formula C15H9BrClNOS B2899458 N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 297763-63-4

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B2899458
CAS RN: 297763-63-4
M. Wt: 366.66
InChI Key: CWRXJPOFTHKVNW-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide. One direction is to study its potential use in the treatment of other diseases such as multiple sclerosis and Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more soluble derivatives for use in experiments.
In conclusion, N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties and has been studied for its potential use in the treatment of various diseases. Although it has advantages and limitations for lab experiments, there are several future directions for its study.

Synthesis Methods

The synthesis of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves the reaction of 3-bromophenyl isocyanate with 3-chloro-1-benzothiophene-2-carboxylic acid in the presence of a base. The reaction yields N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide as a white solid.

Scientific Research Applications

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and pulmonary fibrosis.

properties

IUPAC Name

N-(3-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXJPOFTHKVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide

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